4,8-Dimethyl-2-morpholinoquinoline
Description
Significance of the Quinoline (B57606) Nucleus in Chemical Sciences
The quinoline nucleus, a nitrogen-containing heterocyclic aromatic compound, is considered a "privileged scaffold" in drug discovery. researchgate.net This is due to its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov The synthetic versatility of the quinoline ring system allows for the introduction of various substituents at different positions, enabling the fine-tuning of its chemical and biological properties. researchgate.netresearchgate.net This has led to the development of numerous quinoline-based drugs with applications as anticancer, antimicrobial, antimalarial, and anti-inflammatory agents. nih.govnih.gov The ability of the quinoline structure to intercalate with DNA and inhibit key enzymes has made it a focal point of research for new therapeutic agents. nih.govresearchgate.net
Specific Focus on the 4,8-Dimethyl-2-morpholinoquinoline Structural Motif in Research
The compound this compound represents a specific structural arrangement that combines the key features of the quinoline nucleus with a morpholino substituent. The dimethyl substitution at positions 4 and 8 of the quinoline ring is expected to influence the molecule's lipophilicity and steric profile, which can, in turn, affect its interactions with biological systems. The placement of the morpholino group at the 2-position is a common site for substitution in quinoline chemistry, often achieved through nucleophilic aromatic substitution of a suitable precursor, such as a 2-chloroquinoline (B121035) derivative. rsc.orgmdpi.com
While detailed research findings on this compound itself are not extensively reported in publicly accessible, peer-reviewed literature, its structure suggests potential areas of scientific investigation based on the known properties of its constituent parts. The combination of the dimethyl-substituted quinoline core with the morpholino pharmacophore makes it an interesting candidate for synthesis and evaluation in various research settings.
Table 1: General Physicochemical Properties of this compound (Predicted/Theoretical)
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈N₂O | Inferred from structure |
| Molecular Weight | 242.32 g/mol | Inferred from structure |
| LogP (Predicted) | 3.5 - 4.5 | Based on similar structures |
| Topological Polar Surface Area (TPSA) | 21.7 Ų | Based on similar structures |
| Hydrogen Bond Acceptors | 2 | Inferred from structure |
| Hydrogen Bond Donors | 0 | Inferred from structure |
| Rotatable Bonds | 1 | Inferred from structure |
Note: The data in this table is based on computational predictions and general knowledge of the compound's structural components, as specific experimental data from non-commercial sources is limited.
Scope and Objectives of Academic Research on the Chemical Compound
The primary objectives of academic research involving a compound like this compound would likely encompass several key areas. A fundamental goal would be the development of efficient and scalable synthetic routes. This could involve exploring various named reactions for the construction of the quinoline core, such as the Doebner-von Miller synthesis, followed by the introduction of the morpholino group. metu.edu.trwikipedia.org
A significant portion of the research would likely be dedicated to the biological evaluation of the compound. nih.gov Based on the known activities of related quinoline and morpholine (B109124) derivatives, investigations would probably focus on its potential as an antimicrobial, antifungal, or anticancer agent. researchgate.netnih.govnih.gov Structure-activity relationship (SAR) studies would be a crucial component, where variations of the substitution pattern on the quinoline ring would be synthesized and tested to understand how molecular changes affect biological activity. researchgate.net Furthermore, research could explore its potential in materials science, for example, as a building block for novel organic materials with specific electronic or photophysical properties. wlu.ca
Table 2: Potential Areas of Academic Research for this compound
| Research Area | Key Objectives |
| Synthetic Chemistry | Development of novel and efficient synthetic pathways. wikipedia.org Optimization of reaction conditions for higher yields. researchgate.net |
| Medicinal Chemistry | Evaluation of antimicrobial and anticancer activity. nih.govnih.gov Structure-activity relationship (SAR) studies. researchgate.net Investigation of mechanism of action. |
| Materials Science | Exploration of photophysical properties. wlu.ca Synthesis of novel polymers or functional materials. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4,8-dimethylquinolin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-4-3-5-13-12(2)10-14(16-15(11)13)17-6-8-18-9-7-17/h3-5,10H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOKKBDHYLJNDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)N3CCOCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 4,8 Dimethyl 2 Morpholinoquinoline Derivatives
Influence of Substituents on the Quinoline (B57606) Ring System on Bioactivity
The positioning of methyl groups on the quinoline ring can significantly alter the molecule's interaction with biological targets. The specific 4,8-dimethyl substitution pattern influences properties like lipophilicity, which affects the molecule's ability to cross cell membranes and interact with biological systems. smolecule.com While direct comparative studies between 4,8-dimethyl and 6,8-dimethyl-2-morpholinoquinoline are not extensively detailed in the provided context, general SAR principles for quinolines indicate that substituent positions are critical. For instance, studies on other quinoline series have shown that moving substituents between different positions, such as from position 4 to 3, can drastically lower inhibitory action. nih.gov Similarly, variations in the placement of difluoro groups (e.g., 6,8-difluoro) have been noted to cause marked changes in the inhibitory activity of 1,4-dihydroquinolines, underscoring the sensitivity of bioactivity to the location of substituents on the quinoline core. nih.gov
The addition of other functional groups to the 4,8-dimethyl-2-morpholinoquinoline framework is a primary strategy for optimizing biological activity. The nature of these peripheral substituents—whether they are electron-donating or electron-withdrawing—can have a profound effect.
For example, in studies of related morpholine-substituted tetrahydroquinolines, the addition of strongly electron-withdrawing trifluoromethyl groups was found to significantly increase cytotoxic activity against cancer cell lines. mdpi.com Similarly, for 4-aminoquinolines, electron-withdrawing groups at the 7-position were shown to enhance antiplasmodial activity. nih.gov The type and position of halogen substituents are also critical. In a series of 4-N-phenylaminoquinoline derivatives, a chlorine atom at the 2-position of the phenyl ring resulted in better AChE inhibitory activity compared to a chloro group at the 3- or 4-position. semanticscholar.org
The introduction of larger moieties, such as a 1,2,4-oxadiazole (B8745197) ring, can confer specific activities like antimicrobial or antifungal properties. rjptonline.orgresearchgate.net The tables below present data from studies on related quinoline derivatives, illustrating the impact of various substituents on anticancer activity.
Table 1: Anticancer Activity of 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 Cells
| Compound | R1 | R2 | R3 | IC₅₀ (µM) rsc.orgnih.gov |
|---|---|---|---|---|
| 3c | H | Cl | H | 11.42 |
| 3d | H | NO₂ | H | 8.50 |
| 3e | OCH₃ | H | OCH₃ | 12.76 |
This table shows the half-maximal inhibitory concentration (IC₅₀) of different substituted 2-morpholino-4-anilinoquinoline derivatives against the HepG2 liver cancer cell line. Lower values indicate higher potency.
Table 2: Cytotoxic Activity of Morpholine-Substituted Tetrahydroquinoline Derivatives
| Compound | Substituent on Benzamide | Cell Line | IC₅₀ (µM) mdpi.com |
|---|---|---|---|
| 10d | 3,5-bis(trifluoromethyl) | A549 | 0.062 ± 0.01 |
| 10d | 3,5-bis(trifluoromethyl) | MCF-7 | 0.58 ± 0.11 |
| 10d | 3,5-bis(trifluoromethyl) | MDA-MB-231 | 1.003 ± 0.008 |
| 10e | 3,5-bis(trifluoromethyl) | A549 | 0.033 ± 0.003 |
| 10h | 3,5-bis(trifluoromethyl) | MCF-7 | 0.087 ± 0.007 |
This table illustrates the potent cytotoxic effects of derivatives bearing two electron-withdrawing trifluoromethyl groups against various cancer cell lines.
Stereochemical Considerations and Conformational Analysis in SAR
The morpholine (B109124) ring typically adopts a chair conformation, similar to cyclohexane. sapub.org The orientation of this ring relative to the planar quinoline system can affect binding affinity. Furthermore, if chiral centers are present in the molecule, different enantiomers or diastereomers can exhibit vastly different biological activities, as living systems are inherently chiral and often interact selectively with one stereoisomer. libretexts.orgucsd.edu
Conformational analysis helps in understanding the molecule's preferred shapes. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) has been used to determine the spatial proximity of different parts of quinoline molecules, confirming the connectivity and conformation of substituents like the morpholine group. semanticscholar.org While specific conformational studies on this compound were not found, the principles of conformational analysis for cyclic systems are directly applicable and essential for a complete SAR understanding. sapub.org
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. dovepress.com This approach is a cornerstone of ligand-based drug design, where the structures of known active molecules are used to create a model that can guide the design of new, more potent compounds. mdpi.commdpi.com
For quinoline derivatives, techniques like Comparative Molecular Field Analysis (CoMFA) and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) have been successfully employed. mdpi.comnih.gov These methods build a 3D model from a series of compounds with known activities and then correlate their structural features (e.g., steric and electrostatic fields) with their biological potency. nih.govresearchgate.net
By analyzing the resulting 3D contour maps, researchers can identify regions where bulky groups are favored or disfavored, or where positive or negative charges would enhance activity. researchgate.net This information provides a rational basis for designing new derivatives with improved efficacy. mdpi.comnih.gov For example, a 3D-QSAR study on a series of quinoline compounds with anti-gastric cancer activity led to the design of new, more potent derivatives by modifying the structure of the most active molecule in the initial set. mdpi.com This ligand-based approach allows for the virtual screening of compound libraries and the optimization of lead compounds before committing to chemical synthesis. dovepress.comnih.gov
Biological Activity Profiles and Mechanistic Insights for Morpholinoquinoline Compounds
Antimicrobial Activity Studies
The antimicrobial potential of quinoline (B57606) derivatives has been a significant area of research. nih.gov The specific structural features of 4,8-Dimethyl-2-morpholinoquinoline contribute to its activity against a spectrum of microbial pathogens.
Antibacterial Efficacy
Quinoline compounds are recognized for their ability to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division. Derivatives of 2-morpholinoquinoline (B2669137) have demonstrated notable antibacterial activity. For instance, certain synthesized N-arylquinoline derivatives bearing the 2-morpholinoquinoline moiety have shown significant efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, one derivative exhibited a minimum inhibitory concentration (MIC) of 3.13 μg/mL against Staphylococcus aureus. researchgate.net Other derivatives also displayed effective antibacterial activity against the tested strains. researchgate.net The presence of the morpholino group can modulate the solubility and, consequently, the biological availability and activity of the compound.
Interactive Data Table: Antibacterial Activity of 2-Morpholinoquinoline Derivatives
| Compound Derivative | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| 4e | Staphylococcus aureus | 3.13 | researchgate.net |
| 4p | Various strains | Effective | researchgate.net |
| 4k | Various strains | Effective | researchgate.net |
| 4w | Various strains | Effective | researchgate.net |
| Bromo derivative of 3-cyano-5-methyl-2-(((2-morpholinoquinolin-3-yl)methyl)amino)thiophene | Escherichia coli, Staphylococcus aureus, Bacillus spizizenii | Highest activity among tested derivatives | rsc.org |
Antifungal Properties
The structural framework of morpholinoquinolines has also been associated with significant antifungal properties. Studies on novel 2-morpholinoquinoline nuclei combined with other heterocyclic scaffolds like 1,2,4-oxadiazole (B8745197) have revealed potent antifungal activity. researchgate.net For example, derivatives have shown notable efficacy against fungal pathogens such as Aspergillus fumigatus. researchgate.net The substitution pattern on the quinoline and associated rings plays a crucial role in determining the antifungal potency. researchgate.net For instance, a bromo derivative of a 2-morpholinoquinoline compound demonstrated the highest antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis, and Curvularia Lunata. rsc.org
Interactive Data Table: Antifungal Activity of 2-Morpholinoquinoline Derivatives
| Compound Derivative | Target Fungi | Activity | Reference |
|---|---|---|---|
| 2-morpholinoquinoline with 1,2,4-oxadiazole | Aspergillus fumigatus | Significant | researchgate.net |
| Bromo derivative of 3-cyano-5-methyl-2-(((2-morpholinoquinolin-3-yl)methyl)amino)thiophenes | Aspergillus Niger, Aspergillus Brasiliensis, Curvularia Lunata | Highest activity | rsc.org |
Antimalarial Potential and Activity against Parasitic Strains
Quinoline-based compounds have a long-standing history in the treatment of malaria. nih.gov The quinoline core is a key pharmacophore in many antimalarial drugs. smolecule.com Research into derivatives of 2-morpholinoquinoline has shown promising antimalarial potential. researchgate.net Hybrid molecules incorporating the quinoline structure have been developed to combat drug-resistant strains of Plasmodium falciparum. nih.gov The rationale behind this approach is that the hybrid nature of the molecule can help overcome resistance mechanisms. nih.gov The presence of specific substituents, such as an electron-donating group at the para position of a phenyl ring and an acetyl group at the N1 position of a pyrazoline ring linked to a morpholinoquinoline, has been shown to significantly enhance antimalarial activity. researchgate.net
Antitubercular Investigations
Quinoline derivatives have emerged as a promising class of compounds in the search for new antituberculosis agents. austinpublishinggroup.com They have demonstrated activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. austinpublishinggroup.com Some quinoline derivatives exert their effect by targeting the cytochrome bc1 complex, a crucial component of the electron transport chain in M. tuberculosis. nih.govsemanticscholar.org The structural similarity of this compound to other active antitubercular quinolines suggests its potential in this therapeutic area. semanticscholar.org For instance, novel 2-morpholinoquinoline derivatives clubbed with pyrazoline scaffolds have been synthesized and evaluated for their antitubercular activity, with some compounds showing significant inhibition. researchgate.net
Exploration of Anti-proliferative and Cytotoxic Activities in Cellular Models
The anti-proliferative and cytotoxic effects of quinoline derivatives are a significant focus of cancer research. nih.gov The this compound structure is implicated in mechanisms that can lead to the inhibition of cancer cell growth and induction of cell death.
Studies have shown that certain 2-morpholino-4-anilinoquinoline derivatives exhibit potent anticancer activity against cell lines such as the HepG2 liver cancer cell line. nih.govrsc.org The cytotoxic activity of these compounds is often evaluated by their IC50 values, which represent the concentration required to inhibit 50% of cell growth. For example, specific derivatives have shown IC50 values as low as 8.50 μM against HepG2 cells. nih.govrsc.org The mechanism of action is believed to involve interactions with key cellular components like DNA and enzymes, leading to the disruption of cell proliferation pathways. smolecule.com
Interactive Data Table: Cytotoxic Activity of 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 Cells
| Compound | IC50 (μM) | Reference |
|---|---|---|
| 3c | 11.42 | nih.govrsc.org |
| 3d | 8.50 | nih.govrsc.org |
| 3e | 12.76 | nih.govrsc.org |
Induction of Cell Cycle Arrest Mechanisms
A key mechanism through which quinoline derivatives exert their anti-proliferative effects is the induction of cell cycle arrest. researchgate.net By halting the cell cycle at specific checkpoints, these compounds can prevent cancer cells from dividing and proliferating. Research on 2-morpholino-4-anilinoquinoline compounds has demonstrated their ability to cause G0/G1 cell cycle arrest in HepG2 cells. nih.gov This arrest is a critical step that ultimately limits the proliferation of the cancer cells. The ability to induce cell cycle arrest highlights the potential of these compounds as targeted anticancer agents. nih.gov
Apoptotic Pathway Modulation
The quinoline scaffold is a core component of numerous compounds investigated for their potential to induce apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. Research into morpholinoquinoline derivatives suggests that their anticancer activity may be linked to the modulation of apoptotic pathways. Studies indicate that this compound could potentially interfere with fundamental cellular processes such as DNA replication and protein synthesis, which are vital for cell proliferation and survival. smolecule.com The disruption of these processes can trigger apoptosis. smolecule.com
For instance, a patent for morpholine (B109124) quinoline compounds suggests that blocking the PI3K-Akt-mTOR signaling pathway can inhibit tumor cell growth and promote apoptosis, identifying this pathway as a significant target for novel antitumor drugs. google.com While research on the specific apoptotic mechanisms of this compound is not extensively detailed, studies on structurally related 2-morpholino-4-anilinoquinoline derivatives have demonstrated their ability to induce G0/G1 cell cycle arrest in HepG2 cancer cells, ultimately inhibiting their proliferation. nih.gov The interaction of quinoline derivatives with molecular targets like DNA and enzymes is a key aspect of their mechanism, potentially modulating pathways that lead to apoptosis. smolecule.com
Modulation of Specific Molecular Targets and Pathways
Enzyme Inhibition Studies (e.g., PDE4, SDH, Urease)
The ability of quinoline-based compounds to inhibit specific enzymes is a significant area of pharmaceutical research.
Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in cellular signaling. nih.govfrontiersin.org Inhibition of PDE4 leads to increased intracellular cAMP levels, which can suppress the activity of immune cells and reduce the production of pro-inflammatory cytokines. frontiersin.orgnih.gov This anti-inflammatory effect has made PDE4 a therapeutic target for inflammatory diseases. frontiersin.org While PDE4 inhibitors like rolipram (B1679513) have been studied for their effects, specific research detailing the direct inhibition of PDE4 by this compound is not prominently available in the reviewed literature. nih.gov
Succinate Dehydrogenase (SDH): SDH, also known as mitochondrial complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. nih.govfrontiersin.orgmdpi.com Inhibition of SDH can impair cellular respiration and proliferation and has been explored as a strategy in cancer and inflammatory conditions. nih.govoncotarget.com For example, the SDH inhibitor atpenin A5 has been shown to reduce cytokine production in mouse T-cells. nih.gov Some novel 1,2,4-oxadiazole derivatives, which can be synthetically combined with a morpholinoquinoline nucleus, have been investigated as potential SDH inhibitors, showing promise in antifungal applications. researchgate.netmdpi.com However, direct studies confirming this compound as an SDH inhibitor are not specified in the available research.
Urease: Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. researchgate.netnih.gov It is a significant virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, making urease inhibitors a focus for treating infections. nih.govvietnamjournal.ru Various classes of compounds, including those with thiourea (B124793) fragments and heterocyclic structures like quinazolinones, have been evaluated for their urease inhibitory potential. nih.govresearchgate.net Research has identified potent urease inhibitors with IC₅₀ values in the micromolar range. nih.gov Despite the broad interest in urease inhibitors, specific data on the inhibitory activity of this compound against urease is not detailed in the provided sources.
| Enzyme Target | General Role of Inhibitors | Status of this compound |
|---|---|---|
| Phosphodiesterase 4 (PDE4) | Anti-inflammatory effects by increasing cAMP levels. frontiersin.orgnih.gov | Direct inhibition not specifically documented in reviewed literature. |
| Succinate Dehydrogenase (SDH) | Impairment of cellular respiration and proliferation; potential anticancer and anti-inflammatory effects. nih.govoncotarget.com | Direct inhibition not specified; related heterocyclic structures show potential. mdpi.com |
| Urease | Inhibition of bacterial virulence, particularly in H. pylori. nih.govvietnamjournal.ru | Inhibitory activity not detailed in reviewed literature. |
Receptor Antagonism/Agonism (e.g., mGluR1 antagonism)
Metabotropic glutamate (B1630785) receptor 1 (mGluR1) is a G-protein coupled receptor that plays a significant role in the central nervous system, involved in processes like neural communication, memory, and pain perception. jst.go.jp Antagonists of mGluR1 have been investigated for their potential therapeutic effects in various CNS disorders, including neuropathic pain. jst.go.jpnih.gov Pharmacological studies have shown that mGluR1 antagonists can reduce pain-related behaviors in animal models. jst.go.jp
A study focused on the synthesis of a series of 2-amino and 2-methoxy quinoline-6-carboxamide (B1312354) derivatives identified compounds with mGluR1 antagonistic activity. jst.go.jp For example, one of the most potent compounds in that series, a 2-piperidinylquinoline derivative, exhibited an IC₅₀ value of 2.16 µM against mGluR1. jst.go.jp While this demonstrates that the quinoline scaffold is a viable structure for developing mGluR1 antagonists, specific research confirming this compound as an mGluR1 antagonist is not present in the available literature.
Antioxidant Activity
Quinoline derivatives have been recognized for their potential antioxidant properties, which are crucial for combating oxidative stress—a condition linked to numerous diseases. nih.gov The antioxidant capacity of these compounds often stems from their ability to donate hydrogen atoms and scavenge free radicals. nih.gov
Studies on various quinoline-based structures have demonstrated their effectiveness in antioxidant assays. For example, a series of hydroxy-2-phenylquinolin-4(1H)-ones showed moderate to high antioxidant activity in FRAP (ferric reducing antioxidant power) and ORAC (oxygen radical absorbance capacity) assays. nih.gov The presence of additional hydrogen-donating groups on the quinoline structure was found to enhance this activity. nih.gov Similarly, other heterocyclic compounds containing morpholine have shown antioxidant potential. nih.gov Although the general class of quinoline compounds shows promise, specific quantitative data on the antioxidant activity of this compound itself is not extensively detailed.
| Compound Class | Assay | Observed Activity | Reference |
|---|---|---|---|
| Hydroxy-2-phenylquinolin-4(1H)-ones | FRAP | 1.41-97.71% Trolox equivalents | nih.gov |
| Hydroxy-2-phenylquinolin-4(1H)-ones | ORAC | 9.18-15.27 µM Trolox equivalents | nih.gov |
| SMe1EC2 (a hexahydropyridoindole) | H2DCF DA oxidation | Up to 50% inhibition of nitric oxide production | nih.gov |
Anti-inflammatory Properties
The quinoline nucleus is a key feature in many compounds with anti-inflammatory properties. nih.gov These properties are often linked to the inhibition of pro-inflammatory mediators. For example, certain quinoline derivatives have been shown to downregulate COX-2 and PGE2 synthesis, which are key players in the inflammatory cascade. nih.gov
Research on coumarin (B35378) derivatives, which can share structural motifs like the 4,8-dimethyl substitution, has shown that they can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophages stimulated by lipopolysaccharide (LPS). nih.gov Similarly, new morpholine derivatives of other chemical classes have been synthesized and shown to be effective in reducing acute inflammation in animal models, such as xylene-induced ear edema. researchgate.netoatext.com The anti-inflammatory effects of these compounds are often attributed to a reduction in vascular permeability or antagonism of inflammatory mediators. researchgate.net While the broader class of morpholinoquinoline compounds is recognized for its anti-inflammatory potential, specific studies quantifying this effect for this compound are limited. nih.gov
Mechanisms of Action at the Cellular and Subcellular Levels (Excluding Human Clinical Data)
At the cellular level, the biological activity of this compound is believed to stem from its interaction with various biological macromolecules. smolecule.com Its mechanism of action likely involves the disruption of key cellular processes through binding to specific molecular targets. smolecule.com
Research on related compounds provides insight into these potential mechanisms. For example, some quinoline derivatives are known to intercalate with DNA, which can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. smolecule.com Studies on certain 2-morpholino-4-anilinoquinoline derivatives have shown they can cause cell cycle arrest at the G0/G1 phase in cancer cell lines, thereby inhibiting proliferation. nih.gov Furthermore, the anticancer activity of some quinoline compounds has been linked to their ability to modulate the extracellular matrix and inhibit cell migration and adhesion, which are critical processes in metastasis. nih.gov The presence of the morpholino group can influence properties like solubility and hydrogen bonding capabilities, which in turn affects how the molecule interacts within a biological system. smolecule.com The compound's potential to interact with enzymes and receptors suggests it could modulate various signaling pathways related to cell proliferation and apoptosis. smolecule.com
Computational and Theoretical Investigations
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. Such predictions are crucial for understanding the potential mechanism of action of a compound and for structure-based drug design.
As of the latest available research, specific molecular docking studies for 4,8-Dimethyl-2-morpholinoquinoline against particular protein targets have not been reported in peer-reviewed literature. However, related studies on 2-morpholinoquinoline (B2669137) derivatives have demonstrated the utility of this approach. For instance, various analogs of 2-morpholinoquinoline have been docked into the active sites of enzymes like dihydropteroate (B1496061) synthase, a key enzyme in the folate synthesis pathway of bacteria, to evaluate their potential as antimicrobial agents. These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the morpholinoquinoline scaffold and the amino acid residues of the target protein, providing a rationale for their observed biological activity.
A hypothetical molecular docking study of this compound would involve the following steps:
Selection of a relevant protein target based on the therapeutic area of interest.
Preparation of the 3D structures of both the protein and the ligand (this compound).
Execution of the docking simulation using specialized software to generate various binding poses.
Scoring and analysis of the generated poses to identify the most stable binding conformation and the key intermolecular interactions.
The results of such a study would provide valuable, albeit predictive, information about the potential biological targets of this compound and the structural basis for its activity.
Quantum Chemical Calculations (e.g., DFT studies for electronic properties)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These methods can be used to calculate a wide range of molecular properties, including optimized geometry, charge distribution, frontier molecular orbital energies (HOMO and LUMO), and spectroscopic properties like NMR chemical shifts.
While comprehensive DFT studies on this compound are not extensively documented, theoretical predictions for a closely related derivative, This compound-6-carbaldehyde , have been noted. Specifically, theoretical ¹H NMR predictions have been calculated using the B3LYP/6-311+G(d,p) level of theory. This level of theory is a popular DFT functional (B3LYP) combined with a relatively large basis set (6-311+G(d,p)) that is known to provide reliable results for organic molecules.
The calculation of theoretical NMR spectra is a valuable application of quantum chemistry. By comparing the theoretically predicted chemical shifts with experimentally obtained spectra, it is possible to confirm the structure of a synthesized compound. Discrepancies between the theoretical and experimental values can also provide insights into the conformational preferences and electronic environment of the molecule in solution.
A full DFT study on this compound would typically yield the following information:
Optimized Molecular Geometry: The most stable 3D arrangement of the atoms.
Electronic Properties: Distribution of electron density, dipole moment, and molecular electrostatic potential, which are crucial for understanding intermolecular interactions.
Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied and lowest unoccupied molecular orbitals, the energies of which are related to the molecule's reactivity and electronic transitions.
Prediction of Pharmacokinetic Parameters (e.g., Lipinski's Rule of Five, ADME prediction excluding clinical outcomes)
The assessment of a compound's "drug-likeness" is a critical step in the early stages of drug discovery. This involves the prediction of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Lipinski's Rule of Five is a widely used guideline to evaluate the potential for oral bioavailability of a chemical compound. Current time information in Bangalore, IN.
Specific ADME predictions for this compound are not available in the public domain. However, we can outline the parameters of Lipinski's Rule of Five and how they would be applied to this compound.
Lipinski's Rule of Five states that an orally active drug is likely to have:
No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).
A molecular weight under 500 daltons.
A calculated octanol-water partition coefficient (log P) not greater than 5.
To assess this compound against these criteria, its molecular properties would be calculated using various computational tools.
| Parameter | Lipinski's Guideline | Predicted Value for this compound |
| Molecular Weight | < 500 Da | Data not available |
| Hydrogen Bond Donors | ≤ 5 | Data not available |
| Hydrogen Bond Acceptors | ≤ 10 | Data not available |
| Calculated log P | ≤ 5 | Data not available |
Beyond Lipinski's rule, a comprehensive in silico ADME profile would typically include predictions for properties such as aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. For instance, studies on other 2-morpholinoquinoline derivatives have utilized software to predict parameters like polar surface area (PSA), which is a good indicator of drug permeability.
Molecular Dynamics Simulations to Elucidate Binding Modes and Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into the conformational dynamics of a ligand-protein complex, the stability of binding modes predicted by molecular docking, and the role of solvent molecules in the binding process.
There are no published molecular dynamics simulation studies specifically for this compound. Such a study would be a logical follow-up to a promising molecular docking result.
A typical MD simulation protocol for a this compound-protein complex would involve:
Placing the docked complex in a simulation box filled with explicit solvent molecules (e.g., water).
Adding ions to neutralize the system and mimic physiological salt concentrations.
Minimizing the energy of the system to remove any steric clashes.
Gradually heating the system to the desired temperature (e.g., 300 K) and equilibrating it under constant pressure.
Running a production simulation for a duration of nanoseconds to microseconds.
Analysis of the MD trajectory can reveal:
Stability of the Binding Pose: Whether the ligand remains stably bound in the predicted orientation or explores other conformations within the binding site.
Conformational Changes: How the protein structure adapts to the presence of the ligand.
Key Intermolecular Interactions: The persistence and dynamics of hydrogen bonds and other interactions over time.
Binding Free Energy Calculations: More accurate estimations of binding affinity using methods like MM/PBSA or MM/GBSA.
Potential Applications and Future Research Directions
Role as Building Blocks in Complex Molecular Synthesis
The synthesis of 4,8-dimethyl-2-morpholinoquinoline itself involves key chemical transformations that highlight its utility as a foundational structure. smolecule.com The quinoline (B57606) core can be formed through established methods like the Skraup or Friedländer synthesis. Following the creation of the core, methyl groups are introduced at the 4 and 8 positions, and the morpholino group is added at the 2-position through nucleophilic substitution. smolecule.com This modular synthesis allows for the creation of a library of derivatives.
The reactivity of the quinoline ring and the attached functional groups make this compound a versatile building block. For instance, the presence of the aromatic system allows for further functionalization through electrophilic substitution reactions. The morpholino group can also be modified or replaced to alter the compound's properties. This adaptability is crucial for developing new molecules with tailored functions.
Development as Chemical Probes for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. This compound and its analogs are being explored for this purpose due to their ability to interact with specific biological targets. smolecule.com Their intrinsic fluorescence, a common feature of quinoline derivatives, can be exploited for imaging studies.
These compounds have been investigated for their ability to inhibit specific enzymes, which is a key characteristic of a useful chemical probe. smolecule.com For example, derivatives of the morpholinoquinoline scaffold have been studied as inhibitors of enzymes crucial for the survival of pathogens. By understanding how these molecules bind to and inhibit their targets, researchers can gain insights into the function of these proteins in disease states.
Advanced Derivatization for Enhanced Specificity and Potency
A significant area of research focuses on the synthesis of novel derivatives of the morpholinoquinoline scaffold to improve their biological activity. By systematically modifying the core structure, scientists can fine-tune the compound's properties to achieve greater potency against a specific target and reduce off-target effects.
For example, a series of novel 2-morpholino-4-anilinoquinoline derivatives were synthesized and evaluated for their anticancer activity against the HepG2 liver cancer cell line. nih.gov The study found that modifications to the aniline (B41778) moiety at the C4 position significantly influenced the cytotoxic activity. nih.gov
| Compound | IC50 (μM) | Reference |
|---|---|---|
| 3c | 11.42 | nih.gov |
| 3d | 8.50 | nih.gov |
| 3e | 12.76 | nih.gov |
Similarly, other studies have explored the impact of different substituents on the antimicrobial and antileishmanial activity of morpholinoquinoline derivatives. The introduction of various functional groups can alter the compound's electronic properties, lipophilicity, and steric profile, all of which can affect its interaction with biological targets.
Exploration of Novel Biological Targets for Morpholinoquinoline Scaffolds
The broad-spectrum biological activity of morpholinoquinoline derivatives suggests that they may interact with multiple biological targets. Research has uncovered their potential as anticancer, antimicrobial, antifungal, and antileishmanial agents. smolecule.com
In the context of cancer, studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including HepG2. nih.gov The mechanisms of action are believed to involve interference with DNA synthesis and the modulation of signaling pathways critical for cancer cell survival.
As antimicrobial agents, morpholinoquinoline derivatives have demonstrated efficacy against a range of pathogenic bacteria and fungi. Some derivatives have shown activity superior to standard antibiotics. The antifungal properties of these compounds have been investigated against Aspergillus fumigatus, with molecular docking studies suggesting that they bind to enzymes essential for fungal cell wall synthesis. researchgate.net
Furthermore, certain derivatives have exhibited potent antileishmanial activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. The ability of these compounds to act on multiple targets within the parasite may reduce the likelihood of drug resistance.
Integration of Computational and Experimental Approaches for Rational Design
The development of new morpholinoquinoline-based agents is increasingly being guided by computational methods. Computer-Aided Drug Design (CADD) plays a crucial role in the rational design and optimization of these compounds. researchgate.net
Molecular docking is a key computational technique used to predict how a ligand will bind to a protein's active site. This approach has been successfully used to study the antifungal activity of 2-morpholinoquinoline (B2669137) derivatives against Aspergillus fumigatus. researchgate.net By simulating the interactions between the compounds and the target enzyme, glucosamine-6-phosphate synthase, researchers can identify key molecular features responsible for their antifungal activity. researchgate.net These computational insights can then guide the synthesis and experimental testing of new, more potent derivatives. This iterative cycle of computational design and experimental validation accelerates the discovery of new drug candidates. researchgate.net
Q & A
Q. Table 1: Similarity Indices of Quinoline Derivatives
| Compound | Similarity Index | Key Substitutions |
|---|---|---|
| 4-Chloro-8-fluoro-2-methyl | 0.94 | Cl at C4, F at C8 |
| 4-Methyl-8-morpholino | N/A | Methyl at C4, morpholine |
Advanced Question: What computational and experimental strategies elucidate the structure-activity relationship (SAR) of this compound?
Answer:
- Molecular Docking : Map morpholine and methyl groups to binding pockets (e.g., EGFR kinase domain in Figure 1 ) .
- Fluorine Scanning : Introduce F at C7/C8 to assess electronic effects on π-π stacking .
- Proteolysis Studies : Use trypsin digestion to evaluate stability in biological matrices .
Example Finding:
Morpholine at C2 enhances solubility and hydrogen bonding with kinase targets, while methyl groups at C4/C8 improve hydrophobic interactions .
Basic Question: What are the documented biological mechanisms of this compound derivatives?
Answer:
- Antimicrobial Activity : Disruption of bacterial DNA gyrase via quinoline intercalation .
- Kinase Inhibition : Competitive binding to ATP pockets in EGFR/FAK kinases, validated via Western blotting .
- Antiproliferative Effects : Induction of apoptosis in HCT-116 cells via caspase-3 activation .
Critical Note: Biological activity is concentration-dependent; validate via dose-response curves .
Advanced Question: How can researchers reconcile divergent synthetic routes for this compound (e.g., Friedländer vs. cross-coupling)?
Answer:
- Friedländer Reaction : Suitable for rapid scaffold synthesis but limited to specific substitution patterns (e.g., 4-aryl groups) .
- Cross-Coupling : Flexible for late-stage diversification (e.g., introducing morpholine via SNAr or Suzuki reactions) .
Recommendation: Use cross-coupling for precision in introducing methyl and morpholine groups, despite longer reaction times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
